N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide
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Overview
Description
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide is a synthetic organic compound that features a furan ring, a hydroxyethyl group, and an isopropoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyethyl group: This step often involves the reaction of the furan derivative with an appropriate alkylating agent, such as ethylene oxide, under controlled conditions.
Attachment of the isopropoxybenzamide moiety: This can be accomplished through an amide coupling reaction, using reagents like carbodiimides or other coupling agents to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to modify the furan ring or other functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may produce tetrahydrofuran derivatives.
Scientific Research Applications
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxyethyl group may interact with enzymes or receptors, modulating their activity. The isopropoxybenzamide moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A furan derivative with two carboxylic acid groups, used in the production of bioplastics.
2,5-Dimethylfuran: A furan derivative used as a biofuel due to its high energy density.
Furfuryl alcohol: A furan derivative used in the production of resins and polymers.
Uniqueness
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-isopropoxybenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-11(2)21-14-5-3-12(4-6-14)16(19)17-9-15(18)13-7-8-20-10-13/h3-8,10-11,15,18H,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCROOGTTOKNCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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